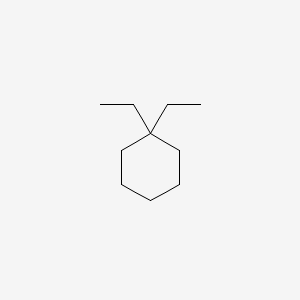

1,1-Diethylcyclohexane

Cat. No. B8509648

Key on ui cas rn:

78-01-3

M. Wt: 140.27 g/mol

InChI Key: GCYUJISWSVALJD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05792880

Procedure details

In a 1 I Quickfit flask with a glass-jacketed thermosensor, gas inlet, stainless steel anchor stirrer and heatable (67°-70° C.) pre-column with an attached Claisen bridge and subsequent cold trap, 110 g of N-lauroyl-L-glutamic acid dimethyl ester (LGA-DME) and 100 g of a mixture of cyclohexane derivatives (trimethylcyclohexane, methylethylcyclohexane and diethylcyclohexane in an approximate ratio of 45:25:10) are initially introduced under a gentle stream of N2. 110 g of n-butylamine are metered in over a period of 30 minutes and the mixture is heated under reflux. During the reaction, portions of the methanol liberated during the amidation are separated off, with a little n-butylamine, via the temperature-controlled pre-column. After refluxing for about 8 hours, monitoring by TLC indicates quantitative conversion. The excess n-butylamine is distilled off, first under normal pressure and then in vacuo, and the product is precipitated by addition of acetone. The precipitate formed is filtered off with suction, washed with acetone, dried and comminuted. The target product N-lauroyl-L-glutamic acid di-n-butylamide is obtained in a good yield of about 80% and in excellent purity (LGB 99% (HPLC), nBuNH2 50 ppm (GC), other impurities<1%) in the form of a colorless powder of melting point 150°-152° C.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

N-lauroyl-L-glutamic acid dimethyl ester

Quantity

110 g

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

100 g

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

CO[C:3](=[O:25])[C@H:4]([CH2:19][CH2:20][C:21]([O:23]C)=[O:22])[NH:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C[CH:27]1[CH2:32][CH2:31][CH2:30]CC1(C)C.CC1(CC)CCCCC1.C(C1(CC)CCCCC1)C.N#N.[CH2:56]([NH2:60])[CH2:57][CH2:58][CH3:59]>CO.C1CCCCC1>[CH2:56]([N:60]([CH2:30][CH2:31][CH2:32][CH3:27])[C:3](=[O:25])[C@H:4]([CH2:19][CH2:20][C:21]([OH:23])=[O:22])[NH:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:57][CH2:58][CH3:59].[CH2:4]([NH2:5])[CH2:19][CH2:20][CH3:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

N-lauroyl-L-glutamic acid dimethyl ester

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

COC([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)OC)=O

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(CCCC1)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CCCCC1)CC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1(CCCCC1)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Ten

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are metered in over a period of 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are separated off, with a little n-butylamine, via the temperature-controlled pre-column

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing for about 8 hours

|

|

Duration

|

8 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The excess n-butylamine is distilled off, first under normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in vacuo, and the product is precipitated by addition of acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

comminuted

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)N(C([C@@H](NC(CCCCCCCCCCC)=O)CCC(=O)O)=O)CCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |